molecular formula C20H37NO3S B15394488 Tributylmethylammonium tosylate CAS No. 7578-04-3

Tributylmethylammonium tosylate

Cat. No.: B15394488
CAS No.: 7578-04-3
M. Wt: 371.6 g/mol
InChI Key: MZYYVNIZAKQWHX-UHFFFAOYSA-M
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Description

Tributylmethylammonium tosylate is a quaternary ammonium salt comprising a tributylmethylammonium cation and a tosylate (p-toluenesulfonate) anion. Its molecular formula is C₄H₁₂NSO₃·C₂₅H₄₇N, with a molecular weight of 441.72 g/mol . The compound is characterized by its ionic liquid-like properties, including low volatility, high thermal stability, and tunable solubility. It finds applications in organic synthesis as a phase-transfer catalyst, in electrochemical systems for ion conductivity, and in pharmaceutical research due to its interaction with biological transporters like hOCT1 .

Properties

CAS No.

7578-04-3

Molecular Formula

C20H37NO3S

Molecular Weight

371.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;tributyl(methyl)azanium

InChI

InChI=1S/C13H30N.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MZYYVNIZAKQWHX-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of tributylmethylammonium tosylate with structurally related ammonium salts:

Compound Cation Structure Anion Molecular Weight (g/mol) Key Properties
This compound Tributylmethylammonium Tosylate 441.72 High thermal stability, moderate hydrophobicity
Tributyl-hexylammonium Tosylate Tributylhexylammonium Tosylate 441.72 Increased hydrophobicity due to longer alkyl chain
Tetrabutylammonium Fluoride Tetrabutylammonium Fluoride 261.46 Strong basicity, hygroscopic, phase-transfer catalyst
Tributylmethylammonium Hydroxide Tributylmethylammonium Hydroxide 227.39 Caustic, decomposes on heating
Tributylmethylammonium Chloride Tributylmethylammonium Chloride 239.83 High solubility in polar solvents

Key Observations :

  • Anion Influence : The tosylate anion imparts superior leaving-group ability compared to chloride or fluoride, making it favorable in nucleophilic substitution reactions .
  • Cation Hydrophobicity : Replacing a methyl group with a hexyl group (as in tributyl-hexylammonium tosylate) increases hydrophobicity, altering solubility and biological membrane interactions .
  • Stability : Tributylmethylammonium hydroxide is thermally unstable, decomposing upon boiling, whereas the tosylate derivative is more stable .

Reactivity in Solvolysis Reactions

This compound shares reactivity patterns with other tosylates, where the anion acts as a leaving group. However, the cation structure modulates solvolysis rates:

  • Neighboring Group Participation: Unlike dimethoxy-substituted tosylates (e.g., 5,5-dimethoxy-1-pentyl tosylate), which exhibit methoxyl participation during solvolysis, this compound lacks such functional groups, leading to slower reaction rates in polar solvents like trifluoroethanol .
  • Rate Enhancement : The absence of electron-withdrawing groups on the cation reduces inductive effects, resulting in slower solvolysis compared to methoxy-substituted analogs .

Research Findings and Trends

  • Solvent Compatibility : this compound exhibits superior stability in tetrahydrofuran (THF) compared to tetrabutylammonium fluoride, which decomposes in acidic conditions .
  • Synthetic Utility: Its use in the synthesis of dispirophosphazenes (via triethylamine-mediated reactions) demonstrates versatility in organophosphorus chemistry .

Preparation Methods

Reaction Mechanism and Stoichiometry

Tributylmethylammonium tosylate is most commonly synthesized via direct protonation of tributylmethylamine (tertiary amine) with p-toluenesulfonic acid. The reaction proceeds as follows:

$$
\text{Tributylmethylamine} + \text{p-Toluenesulfonic Acid} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

This exothermic reaction occurs under ambient conditions, typically in a polar aprotic solvent such as dichloromethane or acetonitrile.

Procedure and Optimization

  • Solvent Selection : Dichloromethane is preferred due to its immiscibility with water, facilitating phase separation during workup.
  • Stoichiometry : Equimolar ratios of amine and acid ensure complete neutralization. Excess acid may lead to hygroscopic byproducts.
  • Crystallization : Post-reaction, the solvent is evaporated under reduced pressure, and the residue is recrystallized from cyclohexane or ethyl acetate to yield white crystalline solids.

Yield : 70–85% (dependent on solvent purity and crystallization efficiency).

Anion Exchange Metathesis

Principle and Applications

This method involves replacing the counterion of a pre-existing quaternary ammonium salt (e.g., tributylmethylammonium bromide) with tosylate via metathesis. Silver tosylate or sodium tosylate serves as the anion source:

$$
\text{Tributylmethylammonium Bromide} + \text{Silver Tosylate} \rightarrow \text{this compound} + \text{Silver Bromide} \downarrow
$$

Operational Considerations

  • Solvent System : Reactions are conducted in anhydrous acetonitrile or tetrahydrofuran to prevent side reactions.
  • Precipitate Removal : Silver bromide is filtered off, and the filtrate is concentrated to isolate the product.
  • Purity Control : Residual bromide is minimized through repetitive washing with cold water, as demonstrated in glycopyrrolate tosylate synthesis.

Yield : 60–75%, with bromide content reduced to <0.1% after purification.

Quaternization via Alkylation

Methylation with Methyl Tosylate

This compound can also be synthesized by alkylating tributylamine with methyl tosylate:

$$
\text{Tributylamine} + \text{Methyl Tosylate} \rightarrow \text{this compound}
$$

Reaction Conditions

  • Temperature : 80–100°C in toluene or xylene to accelerate alkylation.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in biphasic systems.
  • Workup : The product is extracted into dichloromethane, washed with dilute NaOH to remove unreacted methyl tosylate, and crystallized.

Yield : 65–80%, with higher purity compared to acid-base methods.

Comparative Analysis of Synthesis Methods

Method Reagents Solvent Yield (%) Purity Key Advantages
Acid-Base Neutralization Tributylmethylamine, p-TsOH Dichloromethane 70–85 Moderate–High Simplicity, low cost
Anion Exchange Tributylmethylammonium Br, AgTs Acetonitrile 60–75 High (Br <0.1%) Effective anion replacement
Quaternization Tributylamine, Methyl Ts Toluene 65–80 High Direct alkylation, minimal byproducts

Notes :

  • Acid-Base Neutralization is favored for scalability but may require multiple recrystallizations to achieve pharmaceutical-grade purity.
  • Anion Exchange is critical for eliminating halide contaminants, as evidenced in glycopyrrolate tosylate patents.
  • Quaternization avoids acidic conditions, making it suitable for acid-sensitive substrates.

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Addition : Cyclohexane or n-hexane is added to dichloromethane solutions to precipitate the product.
  • Aqueous Recrystallization : Dissolving the crude product in hot water followed by cooling yields crystals with ≤3.6% water content.

Analytical Validation

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms the absence of tributylamine (δ 2.2–2.4 ppm) and presence of tosylate aromatic protons (δ 7.1–7.8 ppm).
  • Elemental Analysis : Carbon (C: 60.1%), Hydrogen (H: 9.8%), Nitrogen (N: 3.9%) align with theoretical values.
  • Ion Chromatography : Bromide content <0.1% validates anion exchange efficacy.

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane and acetonitrile are distilled and recycled to reduce costs, as highlighted in glycopyrrolate tosylate production.

Waste Management

Silver bromide sludge from anion exchange is treated with sodium thiosulfate to recover silver, adhering to environmental regulations.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Recent patents suggest that microwave irradiation (100–150°C, 10–15 min) accelerates quaternization, achieving yields >85% with reduced reaction times.

Continuous Flow Systems

Microreactor technology enables precise temperature control and rapid mixing, minimizing side reactions in large-scale production.

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